3-(Methylamino)-1,2-diphenyl-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
3-(Methylamino)-1,2-diphenyl-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound with a unique structure that includes a quinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-1,2-diphenyl-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and methylation steps. The reaction conditions often require the use of acidic or basic catalysts to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can also be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)-1,2-diphenyl-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different pharmacological and chemical properties.
Scientific Research Applications
3-(Methylamino)-1,2-diphenyl-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(Methylamino)-1,2-diphenyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one and 3-amino-2-phenylquinazolin-4(3H)-one.
Methylamino Derivatives: Compounds like N-methyl-2-phenylquinazolin-4(3H)-one.
Uniqueness
3-(Methylamino)-1,2-diphenyl-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific substitution pattern and the presence of both methylamino and diphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
61573-11-3 |
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Molecular Formula |
C21H19N3O |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-(methylamino)-1,2-diphenyl-2H-quinazolin-4-one |
InChI |
InChI=1S/C21H19N3O/c1-22-24-20(16-10-4-2-5-11-16)23(17-12-6-3-7-13-17)19-15-9-8-14-18(19)21(24)25/h2-15,20,22H,1H3 |
InChI Key |
YVGBCHFCXLQCOK-UHFFFAOYSA-N |
Canonical SMILES |
CNN1C(N(C2=CC=CC=C2C1=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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